1,4-Bis(4-bromophenyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-bromophenyl)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. It is characterized by the presence of bromine atoms attached to the phenyl groups at the 1 and 4 positions of the anthracene-9,10-dione core. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1,4-Bis(4-bromophenyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the reaction of anthracene derivatives with bromophenyl compounds in the presence of palladium catalysts and base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Bis(4-bromophenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Bis(4-bromophenyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1,4-Bis(4-bromophenyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Bis(4-bromophenyl)anthracene-9,10-dione can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its bromine-substituted phenyl groups, which impart distinct photophysical and electrochemical properties .
Properties
CAS No. |
921598-96-1 |
---|---|
Molecular Formula |
C26H14Br2O2 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H14Br2O2/c27-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(28)12-8-16)24-23(19)25(29)21-3-1-2-4-22(21)26(24)30/h1-14H |
InChI Key |
TZOXPVHKYWWJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.